molecular formula C24H16 B599933 2-(Naphthalen-2-yl)anthracene CAS No. 15248-70-1

2-(Naphthalen-2-yl)anthracene

Cat. No.: B599933
CAS No.: 15248-70-1
M. Wt: 304.392
InChI Key: RXPZCMJAIDYEDE-UHFFFAOYSA-N
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Description

2-(2-Naphthalenyl)Anthracene is an organic compound with the chemical formula C24H16 and a molecular weight of 30438 g/mol It is a yellow crystalline substance with a distinctive odor This compound is part of the polycyclic aromatic hydrocarbons family, which are known for their multiple fused aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Naphthalenyl)Anthracene typically involves a multi-step process:

Industrial Production Methods: Industrial production of 2-(2-Naphthalenyl)Anthracene follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Naphthalenyl)Anthracene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones.

    Reduction: Reduction reactions can convert it to dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products:

Mechanism of Action

The mechanism of action of 2-(2-Naphthalenyl)Anthracene involves its interaction with light and other molecules:

Comparison with Similar Compounds

  • 9-Phenyl-10-(4-(trifluoromethyl)phenyl)anthracene
  • 4-(10-Phenylanthracene-9-yl)pyridine
  • 9,10-Diphenylanthracene

Comparison: 2-(2-Naphthalenyl)Anthracene stands out due to its unique combination of naphthalene and anthracene moieties, which provide distinct electronic and photophysical properties. Compared to other anthracene derivatives, it offers a balance of stability and reactivity, making it suitable for various advanced applications .

Properties

CAS No.

15248-70-1

Molecular Formula

C24H16

Molecular Weight

304.392

IUPAC Name

2-naphthalen-2-ylanthracene

InChI

InChI=1S/C24H16/c1-2-6-18-13-21(10-9-17(18)5-1)22-11-12-23-14-19-7-3-4-8-20(19)15-24(23)16-22/h1-16H

InChI Key

RXPZCMJAIDYEDE-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CC4=CC5=CC=CC=C5C=C4C=C3

Origin of Product

United States

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